molecular formula C22H20N2O4S2 B2431045 N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-3-(methylsulfonyl)benzamide CAS No. 922381-76-8

N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-3-(methylsulfonyl)benzamide

Cat. No. B2431045
CAS RN: 922381-76-8
M. Wt: 440.53
InChI Key: YXYCZRSGFFZYJS-UHFFFAOYSA-N
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Description

N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-3-(methylsulfonyl)benzamide is a useful research compound. Its molecular formula is C22H20N2O4S2 and its molecular weight is 440.53. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Study

  • Synthesis and Biological Applications: A study focused on the synthesis of novel heterocyclic compounds related to N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-3-(methylsulfonyl)benzamide. These compounds were synthesized and characterized using various analytical techniques. The antibacterial and antifungal activities of these compounds were also studied against a range of microorganisms, indicating their potential applications in the development of new antimicrobial agents (Patel, Patel, & Shah, 2015).

Cardiac Electrophysiological Activity

  • Cardiac Applications: Another research investigated the synthesis and cardiac electrophysiological activity of N-substituted benzamides, closely related to N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-3-(methylsulfonyl)benzamide. The study found that some of these compounds exhibit potent activity in in vitro Purkinje fiber assays, indicating their potential as selective class III agents for cardiac applications (Morgan et al., 1990).

Anticancer Research

  • Anticancer Potential: Research into N-substituted benzamides has also revealed their potential in anticancer applications. For example, certain derivatives have shown significant anticancer activity against various cancer cell lines, suggesting their role in developing new anticancer therapies (Ravinaik et al., 2021).

Molecular Interactions and Drug Development

  • Molecular Docking Studies: Further investigations include molecular docking studies of N-substituted benzamide and furamide analogues at adenosine receptor subtypes. These studies are crucial for understanding the interaction between these compounds and biological targets, paving the way for drug development (Inamdar et al., 2013).

Synthesis and Antimicrobial Activity

  • Antimicrobial Activity: The synthesis and evaluation of various N-substituted benzamide derivatives, including those structurally related to N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-3-(methylsulfonyl)benzamide, have shown promising antimicrobial activity against both gram-positive and gram-negative bacterial strains (Chawla, 2016).

properties

IUPAC Name

N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-N-(furan-2-ylmethyl)-3-methylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O4S2/c1-14-9-10-15(2)20-19(14)23-22(29-20)24(13-17-7-5-11-28-17)21(25)16-6-4-8-18(12-16)30(3,26)27/h4-12H,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXYCZRSGFFZYJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)C)SC(=N2)N(CC3=CC=CO3)C(=O)C4=CC(=CC=C4)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.